molecular formula C12H13NO4 B8597840 Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate

Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate

Cat. No.: B8597840
M. Wt: 235.24 g/mol
InChI Key: YJNVSYDHNOVJCP-UHFFFAOYSA-N
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Description

Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring, which is further substituted with two carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with pyridine-2,3-dicarboxylic acid dimethyl ester in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The cyclopropyl group or ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxylic acid dimethyl ester: Similar in structure but lacks the cyclopropyl group.

    Quinolinic acid: Another pyridine derivative with different functional groups.

    Dipicolinic acid: A related compound with carboxylic acid groups at different positions on the pyridine ring.

Uniqueness: Dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

dimethyl 6-cyclopropylpyridine-2,3-dicarboxylate

InChI

InChI=1S/C12H13NO4/c1-16-11(14)8-5-6-9(7-3-4-7)13-10(8)12(15)17-2/h5-7H,3-4H2,1-2H3

InChI Key

YJNVSYDHNOVJCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C2CC2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-pyridine-2,3-dicarboxylic acid dimethyl ester (D80, 16.8 g, 73.4 mmol) in toluene (340 ml) and water (34 ml) was added cyclopropylboronic acid (7.56 g, 88.1 mmol), K3PO4.H2O (58.6 g, 220.2 mmol) and tricyclohexylphosphine (2.06 g, 7.34 mmol) under N2 atmosphere, followed by addition of palladium diacetate (0.84 g, 3.67 mmol). After stirred at reflux for 4 hours, the mixture was filtered and partitioned between ethyl acetate and water. The combined extracts were washed with brine, dried over magnesium sulphate, filtered and evaporated. The resulting solid was purified by column chromatography on silica gel (12.5% ethyl acetate in petroleum ether) to give D81 (12.6 g) as a yellow solid.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

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